Sch 63390
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Overview
Description
SCH-63390: is a chemical compound known for its role as a potent and selective antagonist of the human A2A adenosine receptor . This compound belongs to the class of pyrazolo-triazolo-pyrimidines, which have been extensively studied for their potential therapeutic applications in various fields, including neurology and cardiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SCH-63390 involves multiple steps, starting with the preparation of the pyrazolo-triazolo-pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods: : Industrial production of SCH-63390 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: : SCH-63390 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
SCH-63390 has a wide range of scientific research applications, including:
Mechanism of Action
SCH-63390 exerts its effects by selectively binding to the A2A adenosine receptor, thereby blocking the action of adenosine . This inhibition affects various molecular targets and pathways, including the modulation of cyclic adenosine monophosphate levels and the regulation of neurotransmitter release . The compound’s high selectivity and potency make it a valuable tool for studying adenosine receptor functions .
Comparison with Similar Compounds
Similar Compounds
SCH-58261: Another potent A2A adenosine receptor antagonist with a similar structure.
CGS-15943: A non-selective adenosine receptor antagonist with a different core structure.
Uniqueness: : SCH-63390 stands out due to its high selectivity for the A2A adenosine receptor and its potent antagonistic effects . This makes it particularly useful in research settings where precise modulation of adenosine receptor activity is required .
Properties
CAS No. |
174648-45-4 |
---|---|
Molecular Formula |
C19H17N7O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-10-(3-phenylpropyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C19H17N7O/c20-19-23-17-14(18-22-16(24-26(18)19)15-9-5-11-27-15)12-21-25(17)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,20,23) |
InChI Key |
XMXGGIWSFRIOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
Origin of Product |
United States |
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